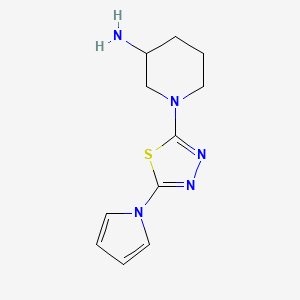

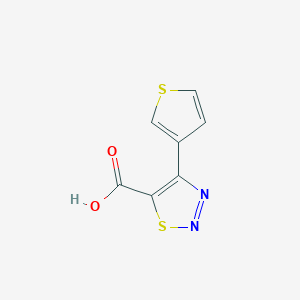

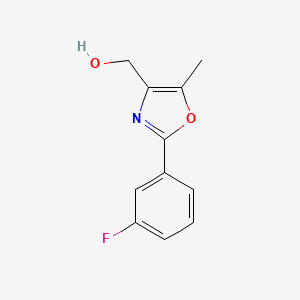

![molecular formula C12H17NO3S B1478641 1-丁基-4-羟基-3,4-二氢-1H-苯并[c][1,2]噻嗪-2,2-二氧化物 CAS No. 2098053-13-3](/img/structure/B1478641.png)

1-丁基-4-羟基-3,4-二氢-1H-苯并[c][1,2]噻嗪-2,2-二氧化物

描述

“1-butyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide”, also known as amifurtide, is a synthetic compound that contains a thiazine ring and an OH group. It is a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide ring, which has been reported to have various pharmacological activities such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .

Synthesis Analysis

The synthesis of 1,2,4-benzothiadiazine-1,1-dioxides has been reported by Francotte et al. in 2010 . They tested these compounds as positive allosteric modulators of the AMPA receptors . Another synthesis method involves a cascade of C–H activation followed by C–H annulation and lactonization .科学研究应用

合成和生物活性:Zia-ur-Rehman等人(2009年)的研究报告了对这种化合物的新型生物活性衍生物的合成,这些衍生物被评估其抗菌和DPPH自由基清除活性,表明在微生物抗性和抗氧化性能方面具有潜在应用(Zia-ur-Rehman et al., 2009)。

单胺氧化酶抑制:Ahmad等人(2018年)进行的研究涉及合成1-丁基-4-羟基-3,4-二氢-1H-苯并[c][1,2]噻嗪-2,2-二氧化物衍生物,并评估其作为单胺氧化酶抑制剂的效果,这些酶参与神经递质调节。这项研究强调了该化合物在神经精神障碍治疗中的潜力(Ahmad et al., 2018)。

分子内Diels-Alder反应:Greig等人(2001年)描述了通过热Diels-Alder反应合成新型环状磺酰胺,包括1-丁基-4-羟基-3,4-二氢-1H-苯并[c][1,2]噻嗪-2,2-二氧化物衍生物。这种方法对于有机合成中构建复杂分子具有重要意义(Greig et al., 2001)。

对映选择性氟化试剂:Shibata等人(2000年)探索了从这种化合物衍生的对映选择性氟化试剂,展示了其在合成光学活性化合物中的实用性,这对于制药化学至关重要(Shibata et al., 2000)。

C(sp3)-H键的氨基磺酰化:Li等人(2017年)开发了一种通过二氧化硫插入对1-丁基-4-羟基-3,4-二氢-1H-苯并[c][1,2]噻嗪-2,2-二氧化物进行未活化的C(sp3)-H键的氨基磺酰化的方法。这个过程对于有机合成中的羃烃官能化具有重要意义(Li et al., 2017)。

环收缩和合成:Fülöpová等人(2015年)报道了通过环收缩高效合成苯并噻嗪衍生物,突出了该化合物在制备药理学上重要的衍生物中的相关性(Fülöpová等人,2015)。

水解和结构转化:Ukrainets等人(2014年)研究了这种化合物的烷基酯的水解,导致了重要的结构转化。了解这些反应对于开发新药物至关重要(Ukrainets et al., 2014)。

作用机制

Target of Action

The primary targets of 1-butyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide are the AMPA receptors . These receptors are a type of ionotropic transmembrane receptor for glutamate that mediates fast synaptic transmission in the central nervous system .

Mode of Action

1-Butyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide acts as a positive allosteric modulator of the AMPA receptors . This means that it enhances the activity of these receptors, leading to increased synaptic transmission .

Biochemical Pathways

The activation of AMPA receptors by 1-butyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide leads to the opening of ion channels that allow the flow of sodium (Na+) and potassium (K+) ions across the cell membrane . This results in depolarization of the neuron and the generation of an action potential . The compound’s effect on these receptors can influence various biochemical pathways, including those involved in synaptic plasticity, learning, and memory .

Result of Action

The activation of AMPA receptors by 1-butyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide can lead to various molecular and cellular effects. These include the strengthening of synaptic connections, promotion of neuronal survival, and enhancement of cognitive functions such as learning and memory .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-butyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide. For instance, factors such as pH and temperature can affect the compound’s stability and its interaction with AMPA receptors . Additionally, the presence of other substances, such as drugs or endogenous compounds, can influence its pharmacokinetics and pharmacodynamics .

属性

IUPAC Name |

1-butyl-2,2-dioxo-3,4-dihydro-2λ6,1-benzothiazin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3S/c1-2-3-8-13-11-7-5-4-6-10(11)12(14)9-17(13,15)16/h4-7,12,14H,2-3,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGLKHGRXAACKQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC=CC=C2C(CS1(=O)=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

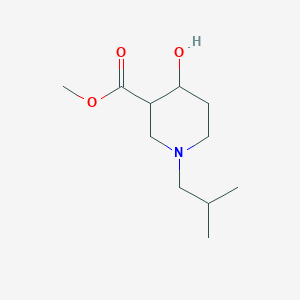

![3-(pyrrolidin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1478559.png)

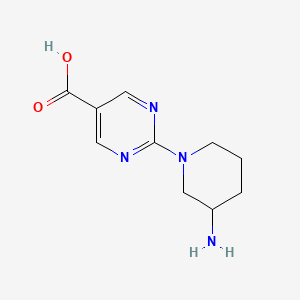

![5-(2-aminoethyl)-2-cyclopropylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B1478566.png)

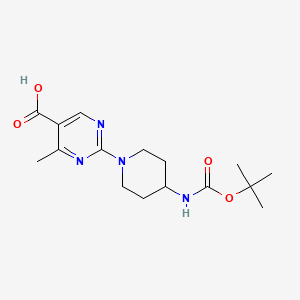

![1-ethyl-6-fluoro-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B1478569.png)

![1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-ol](/img/structure/B1478571.png)

![6-((tetrahydrofuran-2-yl)methyl)-6H-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B1478575.png)